molecular formula C17H22N4 B6457579 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 2549030-78-4

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B6457579
CAS No.: 2549030-78-4
M. Wt: 282.4 g/mol
InChI Key: AHTYLMANNWFGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and eliminations .

Scientific Research Applications

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has been studied in a variety of scientific research applications. It has been found to act as an agonist of the GPCR family of proteins, which are involved in a variety of biological processes. This compound has also been studied as a potential therapeutic agent for the treatment of various neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. In addition, this compound has been studied as a potential therapeutic agent for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine in laboratory experiments include its ability to act as an agonist of the GPCR family of proteins, its wide range of biochemical and physiological effects, and its relatively low cost. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic compound, which means that it is not found naturally in the body and may have unknown side effects. In addition, this compound has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

Future Directions

The potential future directions for the use of 2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine in scientific research include further studies into its mechanism of action and its potential therapeutic applications. In addition, further studies could be conducted to investigate the effects of this compound on other GPCR family proteins, as well as other pathways involved in cell behavior. Furthermore, further studies could be conducted to investigate the potential side effects of this compound and its interactions with other drugs. Finally, further studies could be conducted to investigate the potential of this compound as an adjuvant therapy for the treatment of various diseases.

Synthesis Methods

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is synthesized from the reaction between 4-chlorophenylpiperazine and 2,4,5-trimethylpyrimidine. This reaction is carried out in an aqueous solution at room temperature, and the product is isolated by column chromatography. The product is then purified by recrystallization with methanol.

Properties

IUPAC Name

2,4,5-trimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-13-14(2)18-15(3)19-17(13)21-11-9-20(10-12-21)16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTYLMANNWFGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.